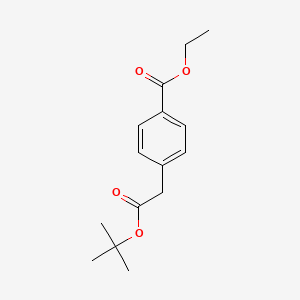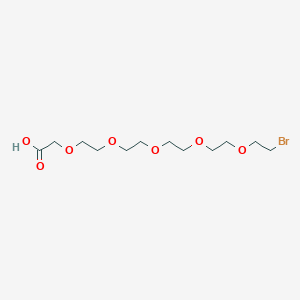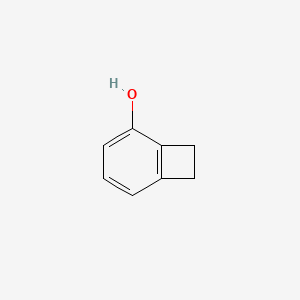
Selenomorpholine
Übersicht
Beschreibung
Selenomorpholine is a selenium-containing heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is structurally similar to morpholine, with the oxygen atom replaced by a selenium atom, which imparts distinct reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Selenomorpholine can be synthesized using selenium-containing SnAP reagents. These reagents facilitate the direct synthesis of C-substituted selenomorpholines from commercially available aldehydes under mild conditions . The reaction typically involves the formation of a selenium-carbon bond, followed by cyclization to form the this compound ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of selenium-containing SnAP reagents suggests that scalable synthesis could be achieved through similar methodologies. The mild reaction conditions and availability of starting materials make this approach promising for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Selenomorpholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted selenomorpholines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: The unique reactivity of selenium in this compound makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
Industry: This compound can be used in the development of redox-responsive materials and sensors.
Wirkmechanismus
The mechanism by which selenomorpholine exerts its effects is primarily through its redox activity. The selenium atom in this compound can undergo oxidation and reduction, which allows it to participate in various redox reactions. This redox activity can modulate biological pathways, particularly those involving oxidative stress. The molecular targets and pathways involved include the modulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The oxygen analog of selenomorpholine, widely used in organic synthesis and as a solvent.
Selenazepane: Another selenium-containing heterocycle with a seven-membered ring structure.
Selenophene: A selenium analog of thiophene, used in the synthesis of various organic compounds.
Uniqueness of this compound
This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities not observed in its oxygen analog, morpholine. The ability to undergo redox reactions makes this compound particularly valuable in applications requiring redox modulation, such as in the development of antioxidants and redox-responsive materials .
Eigenschaften
IUPAC Name |
selenomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSe/c1-3-6-4-2-5-1/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWOBKIZPEJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Se]CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)













